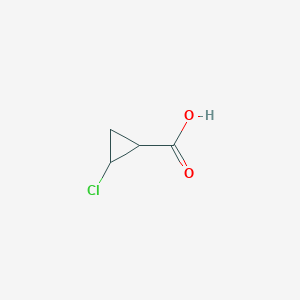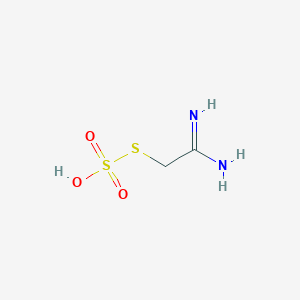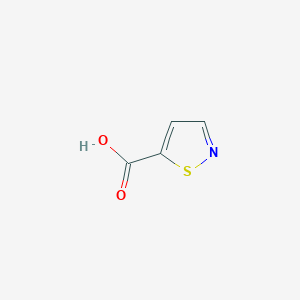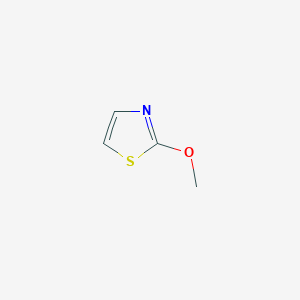
2-Chlorocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocyclopropane-1-carboxylic acid, commonly known as CCPCA, is a cyclic amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. CCPCA is a versatile compound that has been used in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Rhizobitoxine Production in Bradyrhizobium elkanii
Rhizobitoxine, an ethylene synthesis inhibitor produced by Bradyrhizobium elkanii, has been studied for its effect on nodulation and competitiveness on Macroptilium atropurpureum. The research indicates that rhizobitoxine enhances nodulation and competitiveness, suggesting a potential application in agriculture for improving crop yield through enhanced nodulation efficiency (Yuhashi et al., 2000).
Chemical Synthesis Techniques
Ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride has been explored as a method to produce ring-opened products bearing chlorine atoms. This technique allows for the synthesis of various compounds with potential applications in organic synthesis and materials science (Garve et al., 2014).
Role as an Ethylene-Independent Growth Regulator
1-Aminocyclopropane 1-carboxylic acid (ACC) is identified as a direct precursor of the plant hormone ethylene. Recent evidence suggests ACC may also play a signaling role independent of ethylene biosynthesis. This finding opens new avenues for research into how ACC regulates plant development, cell wall signaling, and response to pathogen virulence, highlighting its potential in agricultural biotechnology for crop improvement (Polko & Kieber, 2019).
Synthesis of Novel Tobacco Flavor
The synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) demonstrates an application in flavor and fragrance chemistry. This compound was prepared via a series of reactions starting from 2-methoxystyrene, showcasing a potential route for large-scale synthesis for industrial applications in the flavor and fragrance industry (Xin-y, 2013).
Bioactivity of Cyclopropanecarboxylic Acid Derivatives
The bioactivity of cyclopropanecarboxylic acid derivatives has been investigated, with findings indicating significant herbicidal and fungicidal activities. Such studies provide a foundation for the development of new agrochemicals based on cyclopropanecarboxylic acid frameworks, potentially leading to more effective and environmentally friendly pesticides (Tian et al., 2009).
Propiedades
IUPAC Name |
2-chlorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFZHBEJQGHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902465 |
Source


|
| Record name | NoName_1708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocyclopropane-1-carboxylic acid | |
CAS RN |
1258298-11-1 |
Source


|
| Record name | 2-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)









